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ADP ribose (sodium) -

ADP ribose (sodium)

Catalog Number: EVT-8341837
CAS Number:
Molecular Formula: C15H26N5NaO16P2
Molecular Weight: 617.33 g/mol
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Product Introduction

Source and Classification

ADP ribose is classified as a nucleotide derivative, specifically a ribonucleotide. It consists of a ribose sugar linked to an adenosine moiety and one or more phosphate groups. The sodium salt form of ADP ribose is utilized in various biochemical applications due to its solubility and stability in aqueous solutions. It is primarily sourced from the hydrolysis of nicotinamide adenine dinucleotide (NAD+) or through enzymatic reactions involving adenosine diphosphate.

Synthesis Analysis

Methods

The synthesis of ADP ribose can be achieved through several methods:

  1. Enzymatic Synthesis: Enzymes such as poly(ADP-ribose) polymerases catalyze the transfer of ADP-ribose units from NAD+ to target proteins, facilitating the formation of poly(ADP-ribose) chains.
  2. Chemical Synthesis: Recent advancements have led to improved chemical synthesis methods that enhance yield and reproducibility. For instance, a modified coupling reaction has been developed to synthesize ADP ribose and related molecules with high efficiency .
  3. Protecting-Group-Free Synthesis: Researchers have also reported methods that do not require protecting groups, simplifying the synthesis process while maintaining high yields .

Technical Details

The enzymatic approach typically involves the use of recombinant enzymes under controlled conditions to ensure specificity and efficiency. Chemical synthesis may involve multiple steps, including phosphorylation reactions and purification processes to isolate the desired product.

Molecular Structure Analysis

Structure

ADP ribose consists of:

  • Ribose Sugar: A five-carbon sugar that forms the backbone.
  • Adenosine Moiety: This includes an adenine base attached to the ribose.
  • Phosphate Groups: Typically one phosphate group is present in its simplest form, but it can exist as a polymer with multiple phosphate units.

Data

The molecular formula for ADP ribose is C_{10}H_{13}N_{5}O_{7}P, with a molecular weight of approximately 427.2 g/mol. The structure features a ribofuranosyl ring connected to an adenine base and phosphate groups that are negatively charged at physiological pH.

Chemical Reactions Analysis

Reactions

ADP ribose participates in several key reactions:

  1. ADP-Ribosylation: This is the primary reaction where ADP ribose is transferred to proteins, modifying their function.
  2. Hydrolysis: Under certain conditions, ADP ribose can hydrolyze to release inorganic phosphate and adenosine monophosphate.
  3. Polymerization: Multiple units of ADP ribose can polymerize to form poly(ADP-ribose), which plays roles in DNA repair and cellular stress responses.

Technical Details

The reactions involving ADP ribose are often catalyzed by specific enzymes such as poly(ADP-ribose) polymerases, which facilitate the transfer of ADP-ribose units from NAD+ onto target substrates.

Mechanism of Action

Process

The mechanism by which ADP ribose exerts its effects typically involves:

  1. Binding to Target Proteins: The negatively charged phosphate groups interact with positively charged residues on proteins.
  2. Conformational Changes: The addition of ADP ribose can induce conformational changes in proteins, altering their activity or interaction with other molecules.
  3. Signal Transduction: In cellular signaling pathways, ADP-ribosylation acts as a switch that modulates protein function in response to cellular signals.

Data

Studies have shown that modifications via ADP ribosylation can affect various cellular processes including cell division, apoptosis, and DNA repair mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder or in solution.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: The presence of multiple functional groups allows for various chemical reactions including phosphorylation and conjugation with proteins.

Relevant data indicates that the pKa values for the phosphate groups are around 0.9, 1.5, and 2.3, reflecting their acidic nature.

Applications

Scientific Uses

ADP ribose has numerous applications in scientific research:

  1. Biochemical Research: Used extensively in studies involving protein modifications and cellular signaling pathways.
  2. Drug Development: Investigated for potential therapeutic applications targeting diseases related to DNA damage response mechanisms.
  3. Diagnostics: Utilized in assays for detecting poly(ADP-ribose) polymerase activity as a marker for certain cancers or cellular stress responses.
Biosynthesis and Metabolic Pathways of ADP Ribose

Enzymatic Synthesis via Nicotinamide Adenine Dinucleotide Metabolism

ADP ribose is primarily synthesized through the enzymatic processing of nicotinamide adenine dinucleotide (NAD⁺), involving distinct families of transferases. The core reaction involves the cleavage of NAD⁺ into nicotinamide and ADP ribose, which may be further modified or directly utilized in cellular signaling.

Role of Poly(ADP-Ribose) Polymerase Family Enzymes in ADP Ribosylation

Poly(ADP-ribose) polymerase enzymes (notably poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2) are nuclear proteins that catalyze the transfer of ADP ribose units onto target proteins—a process termed ADP ribosylation. These enzymes detect DNA strand breaks via specialized zinc finger domains, triggering conformational changes that relieve autoinhibition of their catalytic domains. Upon activation, poly(ADP-ribose) polymerase 1 uses NAD⁺ to synthesize linear or branched polymers of ADP ribose (poly(ADP-ribose)), attaching them to glutamate, aspartate, serine, or lysine residues on acceptor proteins. This modification recruits DNA repair machinery like X-ray repair cross-complementing protein 1 and DNA ligase 3 [1] [3] [9].

Table 1: Poly(ADP-Ribose) Polymerase Enzymes in ADP Ribose Synthesis

EnzymePrimary FunctionSubcellular LocalizationCatalytic Products
Poly(ADP-ribose) polymerase 1DNA damage sensing and repairNucleusPoly(ADP-ribose) chains
Poly(ADP-ribose) polymerase 2Base excision repairNucleusOligo(ADP-ribose) chains
Poly(ADP-ribose) polymerase 5a (Tankyrase)Telomere maintenanceCytoplasm/nucleusLinear poly(ADP-ribose) chains
Poly(ADP-ribose) polymerase 5b (Tankyrase)Mitotic spindle assemblyCytoplasm/nucleusLinear poly(ADP-ribose) chains

A groundbreaking discovery reveals that poly(ADP-ribose) polymerase enzymes also synthesize protein-free poly(ADP-ribose) chains. Poly(ADP-ribose) polymerase 1’s catalytic domain can use free ADP ribose or NAD⁺ bound to its acceptor site to initiate de novo chain elongation, releasing unanchored poly(ADP-ribose) molecules. This activity coexists with canonical protein ADP ribosylation and is stimulated by DNA damage [2] [8]. Histone poly(ADP-ribose) polymerase-dependent factor 1 regulates the balance between protein-conjugated and free poly(ADP-ribose) by favoring serine-directed protein modification [8].

Cluster of Differentiation 38-Mediated Cyclic ADP Ribose Production

Cluster of Differentiation 38, a transmembrane glycoprotein, functions as a bifunctional enzyme: It synthesizes cyclic ADP ribose from NAD⁺ via its ADP ribosyl cyclase activity and hydrolyzes cyclic ADP ribose to ADP ribose through glycohydrolase activity. Structurally, Cluster of Differentiation 38 contains a catalytic cleft that binds NAD⁺, facilitating intramolecular cyclization to form cyclic ADP ribose—a potent calcium-mobilizing messenger. Additionally, Cluster of Differentiation 38 catalyzes a base-exchange reaction where nicotinamide is replaced by other nucleophiles, yielding metabolites like nicotinic acid adenine dinucleotide phosphate [4] [10].

Table 2: Enzymatic Activities of Cluster of Differentiation 38

Reaction TypeSubstrateProductBiological Role
CyclizationNAD⁺Cyclic ADP riboseCalcium release from endoplasmic reticulum
HydrolysisCyclic ADP riboseADP riboseSignal termination
Base exchangeNADP⁺Nicotinic acid adenine dinucleotide phosphateCalcium signaling via lysosomal stores
DimerizationADP ribose(ADP ribose)₂Amplification of cyclic ADP ribose signaling

Cluster of Differentiation 38 generates a unique dimeric ADP ribose molecule ((ADP ribose)₂) through an exchange reaction where the nicotinamide group of NAD⁺ is replaced by ADP ribose. Structural analyses confirm that (ADP ribose)₂ consists of two ADP ribose units linked via the N1 adenine of one unit and the anomeric carbon of the terminal ribose of the other. While (ADP ribose)₂ itself does not release calcium, it potentiates cyclic ADP ribose-induced calcium mobilization from endoplasmic reticulum stores [10].

Degradation Pathways and Regulatory Mechanisms

Hydrolysis by Nudix Enzymes (e.g., Nudix Hydrolase 16)

Nudix hydrolases (nucleoside diphosphate-linked moiety X) are a superfamily of pyrophosphatases that degrade protein-conjugated ADP ribose. Escherichia coli RNA pyrophosphohydrolase and human Nudix hydrolase 16 are prominent examples that convert mono(ADP-ribose) or poly(ADP-ribose) into phosphoribose-attached peptides. Unlike snake venom phosphodiesterase I—a traditional tool for ADP ribose proteomics—Nudix hydrolases lack protease contaminants, making them ideal for mass spectrometry-based site mapping [5] [6].

Table 3: Biochemical Properties of Nudix Hydrolases in ADP Ribose Degradation

EnzymeSourceSubstrate SpecificityCatalytic ProductsOptimal pH
Escherichia coli RNA pyrophosphohydrolaseE. coliProtein-conjugated mono/poly(ADP-ribose)Phosphoribose-peptide8.0–9.0
Human Nudix hydrolase 16Human cellsProtein-conjugated mono/poly(ADP-ribose)Phosphoribose-peptide7.5–8.5
Snake venom phosphodiesterase ICrotalus adamanteus venomProtein-conjugated mono/poly(ADP-ribose)Phosphoribose-peptide7.0–8.0

Structurally, Nudix hydrolase 16 contains a conserved Nudix box (G[X₅]E[X₇]REUXXEE; U = hydrophobic residue) that coordinates magnesium ions for catalysis. The enzyme’s active site accommodates the pyrophosphate moiety of ADP ribose, hydrolyzing it into adenosine monophosphate and ribose 5′-phosphate. This leaves a 212-Dalton phosphoribosyl tag on modified amino acids (e.g., glutamate, aspartate), enabling site identification via liquid chromatography-tandem mass spectrometry [5].

Phosphodiesterase-Mediated Processing

Phosphodiesterases hydrolyze phosphodiester bonds in ADP ribose polymers. Poly(ADP-ribose) glycohydrolase is the primary enzyme degrading poly(ADP-ribose) chains via exo- and endoglycosidic cleavage. It processively shortens poly(ADP-ribose) chains by cleaving ribose-ribose glycosidic linkages, releasing free ADP ribose monomers and leaving a terminal mono(ADP-ribose) on the protein acceptor. Poly(ADP-ribose) glycohydrolase cannot hydrolyze the protein-proximal mono(ADP-ribose)-protein bond, necessitating auxiliary hydrolases like terminal ADP ribose glycohydrolase 1 or ADP ribosylhydrolase 3 for complete removal [7] [8].

Ectonucleotide pyrophosphatase/phosphodiesterase 1 is another phosphodiesterase that processes protein-bound ADP ribose. It cleaves the pyrophosphate bond in mono(ADP-ribose), yielding phosphoribosylated proteins—identical to the tag generated by Nudix hydrolase 16. Unlike poly(ADP-ribose) glycohydrolase, ectonucleotide pyrophosphatase/phosphodiesterase 1 acts on mono(ADP-ribose) modifications and requires basic pH (8.0–9.0) for optimal activity. Its structural architecture includes two catalytic domains that coordinate zinc ions, facilitating nucleophilic attack on the phosphorus-oxygen bond [6].

Regulatory mechanisms ensure balanced ADP ribose turnover:

  • Poly(ADP-ribose) chain length: Longer chains are preferred substrates for poly(ADP-ribose) glycohydrolase.
  • Magnesium dependence: Most phosphodiesterases require magnesium for catalytic activity.
  • Subcellular compartmentalization: Poly(ADP-ribose) glycohydrolase isoforms localize to specific compartments (e.g., nucleus, mitochondria), restricting substrate access [7] [8].

Properties

Product Name

ADP ribose (sodium)

IUPAC Name

sodium;[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] phosphate;dihydrate

Molecular Formula

C15H26N5NaO16P2

Molecular Weight

617.33 g/mol

InChI

InChI=1S/C15H23N5O14P2.Na.2H2O/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6;;;/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18);;2*1H2/q;+1;;/p-1/t5-,6-,8-,9-,10-,11-,14?,15?;;;/m1.../s1

InChI Key

VINRBWGQACFCEG-PEFQVECMSA-M

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N.O.O.[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N.O.O.[Na+]

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